molecular formula C12H15ClF2N2O2 B13464666 Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride

Cat. No.: B13464666
M. Wt: 292.71 g/mol
InChI Key: DNAVLVCRAVKOBW-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Amination: The amino group is introduced via reductive amination or other suitable methods.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using appropriate nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or amino derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated molecules with biological systems, including enzyme binding and metabolic pathways.

    Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Chemical Biology: The compound is utilized in chemical biology to study the effects of fluorine substitution on biological activity and molecular recognition.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The benzyl and amino groups contribute to the overall molecular recognition and binding properties, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3,3-difluoropyrrolidine-1-carboxylate: Similar structure but lacks the amino group.

    3,3-Difluoropyrrolidine hydrochloride: Similar core structure but without the benzyl and amino groups.

Uniqueness

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is unique due to the combination of the benzyl, amino, and difluoropyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15ClF2N2O2

Molecular Weight

292.71 g/mol

IUPAC Name

benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14F2N2O2.ClH/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H

InChI Key

DNAVLVCRAVKOBW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N.Cl

Origin of Product

United States

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